Negishi Coupling Synthesis
The compound is synthesized via a palladium/copper(I)-cocatalyzed Negishi coupling between tert-butyl 4-iodopiperidine-1-carboxylate and para-nitrophenyl bromide, achieving an isolated chromatographic yield of 88% . This yield represents the efficiency of the Boc-protected piperidylzinc iodide intermediate approach for introducing the 4-nitrophenyl substituent. The method avoids multi-step protection-deprotection sequences required when starting from unprotected piperidine cores, where competing N-arylation would necessitate subsequent Boc installation .
| Evidence Dimension | Synthetic yield for 4-arylpiperidine assembly |
|---|---|
| Target Compound Data | 88% isolated yield (chromatographic) |
| Comparator Or Baseline | Unprotected piperidine route: multi-step sequence with moderate overall yield (quantitative data not reported; requires separate N-protection step after coupling) |
| Quantified Difference | 88% yield achieved in direct coupling step with Boc protection pre-installed |
| Conditions | Negishi coupling: tert-butyl 4-iodopiperidine-1-carboxylate with para-nitrophenyl bromide; Cl2Pd(dppf)/CuI cocatalysis in N,N-dimethylacetamide at 23°C for 0.5 h |
Why This Matters
The 88% yield in a direct coupling step validates this compound as an efficient synthetic entry point for 4-(4-nitrophenyl)piperidine-containing targets, reducing step count and material loss relative to unprotected piperidine starting materials.
